

# Independent Verification of PTI-428: A Comparative Analysis of Publicly Available Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **TR 428**

Cat. No.: **B025193**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available data for the investigational cystic fibrosis transmembrane conductance regulator (CFTR) amplifier, PTI-428 (nesolicaftor), with the established CFTR modulator therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor). The information presented is based on press releases, clinical trial registry data, and peer-reviewed publications. It is important to note that, to date, full peer-reviewed publications of the clinical trials for PTI-428 are not available, limiting a direct and comprehensive comparison with Trikafta. No head-to-head clinical trials have been conducted.

## Data Presentation: Quantitative Efficacy and Safety

The following tables summarize the available quantitative data for PTI-428 and Trikafta. The data for PTI-428 is primarily from Phase 1 and 2 clinical trials as reported in press releases and news articles. The data for Trikafta is from Phase 3 clinical trials published in peer-reviewed journals.

Table 1: Improvement in Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)

| Treatment                                   | Study Population                                           | Dosage                             | Duration | Mean<br>Absolute<br>Change in<br>ppFEV1<br>from<br>Baseline | Source(s) |
|---------------------------------------------|------------------------------------------------------------|------------------------------------|----------|-------------------------------------------------------------|-----------|
| PTI-428 (add-on to Orkambi®)                | CF patients on background Orkambi® therapy                 | 50 mg once daily                   | 28 days  | +5.2 percentage points (compared to placebo)                |           |
| PTI-428                                     | CF patients homozygous for F508del                         | High-dose posenacaftor combination | 14 days  | +5 percentage points                                        |           |
| PTI-428                                     | CF patients homozygous for F508del                         | Not specified                      | 28 days  | +8 percentage points (compared to placebo)                  |           |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | CF patients (≥12 years) with at least one F508del mutation | Standard dose                      | 6 months | +9.76 percentage points                                     |           |
| Trikafta (elexacaftor/tezacaftor/ivacaftor) | CF patients (6-11 years) with at least one F508del allele  | Standard dose                      | 24 weeks | +10.2 percentage points                                     |           |

---

|                                                        |                                                                            |                  |         |                                                           |
|--------------------------------------------------------|----------------------------------------------------------------------------|------------------|---------|-----------------------------------------------------------|
|                                                        | CF patients<br>(≥12 years)                                                 |                  |         |                                                           |
| Trikafta<br>(elexacaftor/t<br>ezacaftor/ivac<br>aftor) | with one<br>F508del and<br>one<br>gating/residu<br>al function<br>mutation | Standard<br>dose | 8 weeks | +3.7<br>percentage<br>points (within-<br>group<br>change) |
|                                                        |                                                                            |                  |         |                                                           |

---

Table 2: Reduction in Sweat Chloride Concentration

| Treatment                                                   | Study Population                                                  | Dosage                             | Duration | Mean                                                     | Source(s) |
|-------------------------------------------------------------|-------------------------------------------------------------------|------------------------------------|----------|----------------------------------------------------------|-----------|
|                                                             |                                                                   |                                    |          | Absolute Change in Sweat Chloride from Baseline          |           |
| PTI-428                                                     |                                                                   |                                    |          | -19 mmol/L                                               |           |
| Triple Combination (nesolicaftor/ posenacaftor/ dirocaftor) | CF patients homozygous for F508del                                | High-dose posenacaftor combination | 14 days  | (compared to baseline); -24 mmol/L (compared to placebo) |           |
| PTI-428                                                     |                                                                   |                                    |          | -29 mmol/L                                               |           |
| Triple Combination (nesolicaftor/ posenacaftor/ dirocaftor) | CF patients homozygous for F508del                                | Not specified                      | 28 days  | (compared to placebo)                                    |           |
| Trikafta (elexacaftor/ezacaftor/ivacaftor)                  | CF patients ( $\geq 12$ years) with at least one F508del mutation | Standard dose                      | 6 months | -41.7 mmol/L                                             |           |
| Trikafta (elexacaftor/ezacaftor/ivacaftor)                  | CF patients (6-11 years) with at least one F508del allele         | Standard dose                      | 24 weeks | -60.9 mmol/L                                             |           |
| Trikafta (elexacaftor/ezacaftor/ivacaftor)                  | CF patients (2-5 years) with at least one F508del allele          | Weight-based dosing                | 24 weeks | -57.9 mmol/L                                             |           |

---

|                                                        |                                                                            |                  |         |                                          |
|--------------------------------------------------------|----------------------------------------------------------------------------|------------------|---------|------------------------------------------|
|                                                        | CF patients<br>(≥12 years)                                                 |                  |         |                                          |
| Trikafta<br>(elexacaftor/t<br>ezacaftor/ivac<br>aftor) | with one<br>F508del and<br>one<br>gating/residu<br>al function<br>mutation | Standard<br>dose | 8 weeks | -22.3 mmol/L<br>(within-group<br>change) |

---

## Experimental Protocols

Detailed experimental protocols from peer-reviewed publications for the PTI-428 clinical trials are not publicly available. The following outlines are based on information from the clinical trial registry (ClinicalTrials.gov).

### NCT02718495: A Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of PTI-428 in Healthy Volunteers and Subjects With Cystic Fibrosis

- Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled study.
- Participants: Healthy volunteers and CF patients.
- Intervention: Single and multiple ascending doses of PTI-428 or placebo. In a cohort of CF patients on stable Orkambi® therapy, PTI-428 (50 mg) or placebo was administered for 28 days.
- Primary Outcome Measures: Safety and tolerability, pharmacokinetics.
- Secondary Outcome Measures: Change in ppFEV1, change in sweat chloride concentration.

### NCT03500263: A Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of PTI-801, PTI-808 and PTI-428 in Subjects With Cystic Fibrosis

- Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled study.
- Participants: CF patients homozygous for the F508del mutation.

- Intervention: A triple combination of PTI-801 (posenacaftor), PTI-808 (dirocaftor), and PTI-428 (nesolicaftor) or placebo for 14 days.
- Primary Outcome Measures: Safety and tolerability.
- Secondary Outcome Measures: Change in ppFEV1, change in sweat chloride concentration.

NCT03251092: A Study Designed to Assess the Safety, Tolerability and PK of PTI-808 in Healthy Volunteers and in Adults With Cystic Fibrosis

- Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled study.
- Participants: Healthy volunteers and CF patients with at least one F508del mutation.
- Intervention: The study evaluated PTI-808 (dirocaftor) alone and in combination with PTI-801 (posenacaftor) and PTI-428 (nesolicaftor) or placebo for up to 28 days.
- Primary Outcome Measures: Safety, tolerability, and pharmacokinetics.
- Secondary Outcome Measures: Change in ppFEV1, change in sweat chloride concentration.

NCT03591094: A Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of PTI-428 in Subjects With Cystic Fibrosis on a Stable Dose of Tezacaftor/Ivacaftor

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled study.
- Participants: CF patients homozygous for the F508del mutation on a stable dose of tezacaftor/ivacaftor.
- Intervention: PTI-428 or placebo as add-on therapy.
- Primary Outcome Measures: Safety and tolerability.
- Secondary Outcome Measures: Change in ppFEV1, change in sweat chloride concentration.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: CFTR protein production, trafficking, and the mechanism of action of different CFTR modulators.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of a CFTR modulator.



[Click to download full resolution via product page](#)

Caption: Logical relationship of combining different classes of CFTR modulators to address multiple defects.

- To cite this document: BenchChem. [Independent Verification of PTI-428: A Comparative Analysis of Publicly Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b025193#independent-verification-of-published-data-on-pti-428\]](https://www.benchchem.com/product/b025193#independent-verification-of-published-data-on-pti-428)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)